molecular formula C9H7NaO2 B8797958 Sodium cinnamate

Sodium cinnamate

Cat. No.: B8797958
M. Wt: 170.14 g/mol
InChI Key: DXIHILNWDOYYCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium cinnamate is an organic compound with the molecular formula C₉H₇NaO₂. It is the sodium salt form of cinnamic acid, which is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. Cinnamic acid itself is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants. The sodium salt form is often used to enhance the solubility and stability of cinnamic acid in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cinnamate can be synthesized through several methods. One common method involves the neutralization of cinnamic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where cinnamic acid is dissolved in water and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt.

Industrial Production Methods: On an industrial scale, cinnamic acid sodium salt can be produced by the Perkin reaction, which involves the condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate. The resulting cinnamic acid is then neutralized with sodium hydroxide to form the sodium salt. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium cinnamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde and benzoic acid.

    Reduction: It can be reduced to form hydrocinnamic acid.

    Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Benzaldehyde and benzoic acid.

    Reduction: Hydrocinnamic acid.

    Substitution: Various substituted cinnamic acid derivatives.

Scientific Research Applications

Sodium cinnamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential antimicrobial and antioxidant properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of flavors, fragrances, and cosmetics.

Mechanism of Action

The mechanism of action of cinnamic acid sodium salt involves several pathways:

    Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell lysis.

    Antioxidant Activity: It donates electrons to neutralize free radicals, preventing oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Sodium cinnamate can be compared with other similar compounds, such as:

    Benzoic Acid Sodium Salt:

    Phenylacetic Acid Sodium Salt: Both compounds have antimicrobial properties, but cinnamic acid sodium salt is more commonly used in the synthesis of pharmaceuticals.

    Phenylpropanoic Acid Sodium Salt: Both compounds are used in organic synthesis, but cinnamic acid sodium salt is more versatile due to its unsaturated structure.

Properties

Molecular Formula

C9H7NaO2

Molecular Weight

170.14 g/mol

IUPAC Name

sodium;3-phenylprop-2-enoate

InChI

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1

InChI Key

DXIHILNWDOYYCH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 300 ml of purified water, 1.64 g of sodium hydroxide was dissolved. In the resultant aqueous solution, 6.06 g of cinnamic acid (purity 99.9%, conjugate number 4) was throughly dissolved while under stirring, to produce a sodium cinnamate aqueous solution. To this aqueous solution, a europium chloride aqueous solution obtained in advance by thoroughly dissolving 5.0 g of europium chloride (EuCl3.6H2O; purity 99.99%) in 100 ml of purified water was gradually added at room temperature while under stirring. During the reaction, the pH value of the reaction solution was adjusted to a varying value indicated in Table 2. Then, it was subjected to continued thorough stirring and thereafter subjected to filtration. Then, the separated reaction product was thoroughly washed with 500 ml of purified water and dried in vacuo at 80° to 100° C. for 20 to 24 hours. Consequently, the products indicated in Table 2 were obtained.
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.24 g (8.37 mol) of cinnamic acid and 0.37 g (8.37 mol) of sodium hydroxide are added to 120 ml of ion-exchange water while being stirred, to provide an aqueous solution of sodium cinnamate. The pH value of this aqueous solution is adjusted to 10 by the use of an aqueous solution of 0.1N sodium hydroxide.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
[Compound]
Name
ion-exchange
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A 300 ml separable flask was charged with 16.2 grams (0.10 mol) of methyl cinnamate, and a solution of 4.3 grams of 97 wt. % sodium hydroxide in 140 grams of water. The mixture was reacted at 80° C. for 15 minutes with vigorous stirring. The aqueous alkaline solution of sodium cinnamate thus obtained was poured into a hot funnel which was previously kept at 80° C. The solution was added dropwise with stirring to a beaker having 20 ml of aqueous sulfuric acid solution containing 0.053 mol of sulfuric acid. The resultant suspension was cooled to room temperature and filtered with suction. The crystals were washed with 50 ml of water by stirring in a beaker, filtered and dried under reduced pressure. Cinnamic acid obtained was 14.7 grams (99.9% yield). The purity was above 99.9% according to analysis.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 g
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.